3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
Description
BenchChem offers high-quality 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-5-fluoro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-4-1-3(8)2-12-5(4)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRFJEMWVAWRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259876 | |
| Record name | 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245914-35-5 | |
| Record name | 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245914-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine CAS 1245914-35-5 properties
An In-depth Technical Guide to 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine (CAS 1245914-35-5): A Keystone Building Block for Modern Chemistry
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine, CAS 1245914-35-5, a highly functionalized heterocyclic building block of significant interest to researchers in medicinal and agrochemical development. We will delve into its core physicochemical properties, provide a predictive analysis of its spectroscopic signature, and explore its synthetic utility. The narrative emphasizes the causality behind its reactivity, offering field-proven insights into its application in cornerstone cross-coupling reactions. This document is designed to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively leverage this versatile reagent in their synthetic programs.
Core Physicochemical & Safety Profile
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine is a trifunctionalized pyridine ring, presenting a unique combination of reactive handles and modulating groups. The presence of a labile bromine atom, a strongly electron-withdrawing trifluoromethyl group, and a fluorine atom creates a scaffold with distinct properties and predictable reactivity patterns.
Physicochemical Data
The fundamental properties of this reagent are summarized below for quick reference. The compound is typically supplied as a solid, necessitating handling in a well-ventilated area.[1]
| Property | Value | Source |
| CAS Number | 1245914-35-5 | [1] |
| Molecular Formula | C₆H₂BrF₄N | [1] |
| Molecular Weight | 243.98 g/mol | [1] |
| Physical Form | Solid | [1] |
| InChI Key | RRRFJEMWVAWRIX-UHFFFAOYSA-N | [1] |
| SMILES | BrC1=CC(F)=CN=C1C(F)(F)F | [1] |
Safety & Handling
As a halogenated and biologically active scaffold, proper handling is imperative. The compound is classified as acutely toxic if swallowed.
-
GHS Pictogram: GHS06 (Skull and Crossbones)[1]
-
Signal Word: Danger[1]
-
Hazard Statement: H301 (Toxic if swallowed)[1]
-
Precautionary Statement: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[1]
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
Spectroscopic Profile (Predictive Analysis)
While experimental spectra for this specific molecule are not widely published, a robust predictive analysis can be performed based on established principles of NMR spectroscopy and data from analogous structures.[2]
Predicted ¹H NMR
The proton NMR spectrum is expected to be relatively simple, showing two distinct aromatic protons.
-
H-4: Expected to appear as a doublet of doublets (dd). The chemical shift will be downfield due to the deshielding effects of the adjacent fluorine at C-5 and the bromine at C-3.
-
H-6: Expected to appear as a doublet, coupled to the fluorine at C-5. Its chemical shift will be influenced by the adjacent nitrogen and the strongly electron-withdrawing trifluoromethyl group at C-2.
Predicted ¹⁹F NMR
The ¹⁹F NMR is a critical tool for characterizing this molecule, and two distinct signals are anticipated.
-
-CF₃ Group: The trifluoromethyl group at the C-2 position typically appears in the region of -60 to -70 ppm.[2] The electron-deficient nature of the pyridine ring, further enhanced by the halogens, will influence its precise shift.
-
-F Group: The fluorine atom at C-5 will appear as a multiplet due to coupling with the two aromatic protons (H-4 and H-6).
Predicted ¹³C NMR
The carbon spectrum will display six signals, with chemical shifts and multiplicities dictated by the attached substituents and fluorine coupling.
-
C-2: This carbon, bearing the -CF₃ group, will be significantly deshielded and will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 270 Hz).[2]
-
C-3: Attached to the bromine atom, its chemical shift will be influenced by the halogen's electronegativity and anisotropic effects.
-
C-5: This carbon, bonded to fluorine, will show a large one-bond C-F coupling constant (¹JCF).
-
C-4 & C-6: These carbons, bonded to hydrogen, will exhibit smaller C-F coupling constants through two and three bonds, respectively.
Reactivity & Synthetic Utility
The true value of this building block lies in its predictable and hierarchical reactivity. The electronic nature of the pyridine ring is heavily influenced by three key features: the ring nitrogen, the strongly electron-withdrawing -CF₃ group, and the fluorine atom. These groups render the ring electron-deficient, which in turn governs the reactivity of the C-Br bond.
Sources
Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility and Challenges of a Modern Synthetic Building Block
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom to modulate electronic properties, and a trifluoromethyl group for enhanced metabolic stability and binding affinity, makes it an attractive starting material for the synthesis of complex molecular architectures.[1] The trifluoromethyl group, in particular, is a bioisostere for an isopropyl group and is known for its strong electron-withdrawing nature, which can significantly influence the physicochemical properties of a molecule.[1][2]
However, the very features that make this compound synthetically useful also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety, handling, and disposal of 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine, moving beyond a standard Safety Data Sheet (SDS) to offer practical insights and detailed procedures for its safe and effective use in a research and development setting.
Chemical and Physical Properties: A Foundation for Safe Handling
A comprehensive understanding of a compound's physical and chemical properties is the cornerstone of its safe handling. The following table summarizes the key properties of 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine.
| Property | Value | Source |
| CAS Number | 1245914-35-5 | [3] |
| Molecular Formula | C₆H₂BrF₄N | |
| Molecular Weight | 243.98 g/mol | |
| Physical Form | Solid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not available | |
| Vapor Pressure | Not available |
Hazard Identification and Toxicological Insights
The primary hazards associated with 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine are its acute oral toxicity and its potential for skin and eye irritation. The GHS classification for this compound and its isomers consistently highlights these risks.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | токсичность |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | раздражение |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | раздражение |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | раздражение |
Data synthesized from multiple sources for the compound and its close isomers.[4][5]
Expert Insights on Toxicology:
The trifluoromethyl group is generally considered to be metabolically stable, which is advantageous in drug design.[1] However, the overall toxicity of halogenated pyridines can be significant. While specific toxicological studies on 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine are not widely published, the GHS classifications suggest that ingestion can be highly dangerous. The irritant effects on the skin and eyes are likely due to the reactive nature of the molecule. Inhalation of the dust may cause respiratory tract irritation.[4][5] Researchers should operate under the assumption that this compound is highly toxic and take all necessary precautions to avoid exposure.
Personal Protective Equipment (PPE): A Non-Negotiable Last Line of Defense
Given the acute toxicity and irritant nature of 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine, a stringent PPE protocol is mandatory.
-
Hand Protection: Always wear double nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against accidental splashes.
-
Body Protection: A flame-retardant lab coat is essential. For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of solid 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine should be conducted in a certified chemical fume hood to prevent inhalation of dust. If there is a risk of aerosolization or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge and a P100 particulate filter is necessary.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to minimize the risk of exposure and ensure the stability of the compound.
Handling:
-
Designated Area: All work with 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine should be performed in a designated area within a certified chemical fume hood.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use appropriate tools for transferring the solid.
-
Inert Atmosphere: While not explicitly stated in all SDS, given the reactivity of similar compounds, handling under an inert atmosphere (e.g., nitrogen or argon) is a good practice, especially for reactions.
-
Prevent Contamination: Do not allow the compound to come into contact with incompatible materials such as strong oxidizing agents, strong bases, and strong acids.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Container: Keep the container tightly closed and properly labeled.
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Segregation: Store separately from incompatible materials.
Emergency Procedures: Preparedness is Key
Spill Response Workflow:
Caption: Workflow for handling a spill of 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine.
First-Aid Measures:
-
In case of Ingestion: If swallowed, rinse mouth with water (only if the person is conscious). Do not induce vomiting. Call a physician or poison control center immediately.
-
In case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.
-
In case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
In case of Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Disposal of 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
As a halogenated organic compound, 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine must be disposed of as hazardous waste. Do not dispose of it down the drain or in the regular trash.
Disposal Protocol:
-
Collection: Collect waste material, including any contaminated absorbents from spills, in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and include the full chemical name.
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Incineration at a high temperature in a facility equipped with scrubbers to neutralize the resulting acidic gases (HF and HBr) is the preferred method of disposal for such compounds.[6][7]
Conclusion: A Commitment to Safety in Innovation
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine is a powerful tool in the arsenal of the modern medicinal chemist. Its potential to accelerate the discovery of new therapeutics is significant. However, this potential can only be safely realized through a deep respect for its hazardous properties and an unwavering commitment to rigorous safety protocols. By integrating the in-depth knowledge and practical procedures outlined in this guide, researchers can confidently and safely unlock the synthetic possibilities of this valuable building block, driving innovation while ensuring the well-being of themselves and their colleagues.
References
- BenchChem. (2025). Technical Support Center: 2-Amino-4-(trifluoromethyl)pyridine Safety & Handling.
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
- University of California, Berkeley. (n.d.). Halogenated Waste.
-
Madridge Publishers. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
-
ResearchGate. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]
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Madridge Publishers. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-bromo-5-methyl-2-(trifluoromethoxy)pyridine. PubChem Compound Database. Retrieved from [Link]
- University of Oldenburg. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
-
PubChemLite. (n.d.). 3-bromo-2-methyl-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
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- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1245914-35-5|3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-ブロモ-2-フルオロ-5-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. madridge.org [madridge.org]
Troubleshooting & Optimization
Technical Support Center: Regioselectivity in 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine Reactions
Welcome to the technical support center for reactions involving 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity when working with this highly functionalized pyridine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you achieve your desired synthetic outcomes.
Understanding the Reactivity of 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
The regioselectivity of reactions with 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine is governed by a complex interplay of electronic and steric effects. The pyridine nitrogen, along with the strongly electron-withdrawing fluorine and trifluoromethyl groups, significantly influences the electron density of the aromatic ring, making it susceptible to nucleophilic attack and activating it for various cross-coupling reactions. The bromine atom at the C3 position serves as a versatile handle for functionalization.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Poor or Incorrect Regioselectivity in Suzuki-Miyaura Cross-Coupling Reactions
Scenario: "I am attempting a Suzuki-Miyaura coupling with an arylboronic acid to functionalize the C3 position, but I am observing a mixture of products or no reaction."
Underlying Principles: The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl, making the C-Br bond at the C3 position the primary site for oxidative addition of the palladium catalyst.[1][2] However, steric hindrance from the adjacent trifluoromethyl group and the electronic environment can influence the reaction's efficiency and selectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Recommendations:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos with a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃).[3][4] | These ligands stabilize the palladium(0) species and facilitate the oxidative addition step, which is often rate-limiting.[2] |
| Base | Employ a moderately strong, non-nucleophilic inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. | Stronger bases like alkoxides can lead to side reactions. The choice of base can significantly impact the reaction outcome. |
| Solvent | A mixture of a polar aprotic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often effective. | The water is crucial for the transmetalation step of the Suzuki-Miyaura reaction. |
| Temperature | Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress. | Higher temperatures may be required for less reactive boronic acids but can also lead to decomposition.[1] |
Problem 2: Lack of Selectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions
Scenario: "I am trying to displace the fluorine atom at the C5 position with a nucleophile, but I am getting a mixture of products, including substitution at the C3 position (displacement of bromine)."
Underlying Principles: Nucleophilic aromatic substitution on electron-deficient pyridine rings is a common transformation.[5] The rate of SNAr reactions is influenced by the electron-withdrawing ability of the substituents and the nature of the leaving group. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack.[6][7] The rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SNAr reactions.
Detailed Recommendations:
| Parameter | Recommendation to Favor Fluorine Displacement | Rationale |
| Nucleophile | Use "softer" nucleophiles (e.g., thiols, secondary amines). | The C5 position is activated by the ortho- and para-directing trifluoromethyl and pyridine nitrogen, respectively. Softer nucleophiles are more likely to attack this electron-deficient position. |
| Temperature | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. | The C-F bond is stronger than the C-Br bond, but the activation energy for the formation of the Meisenheimer complex leading to fluorine displacement is generally lower. Lower temperatures will favor the kinetically controlled product. |
| Solvent | Use polar aprotic solvents like DMSO, DMF, or NMP. | These solvents can stabilize the charged Meisenheimer intermediate, facilitating the reaction.[8] |
Problem 3: Low Yields in Buchwald-Hartwig Amination at the C3 Position
Scenario: "My Buchwald-Hartwig amination of 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine with a primary or secondary amine is giving low yields."
Underlying Principles: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[9] The success of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The electron-deficient nature of the pyridine ring can sometimes complicate the catalytic cycle.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Recommendations:
| Parameter | Recommendation | Rationale |
| Ligand | Use bulky, electron-rich biarylphosphine ligands such as BrettPhos or AdBippyPhos.[10] | These ligands are known to be effective for challenging C-N couplings, including those on electron-deficient heterocycles. |
| Base | Consider using weaker bases like potassium phenoxide (KOPh) or potassium phosphate (K₃PO₄).[10] | Strong bases like sodium tert-butoxide can lead to side reactions and decomposition of the starting material or product, especially with sensitive functional groups. |
| Solvent | Non-polar aprotic solvents such as toluene or 1,4-dioxane are generally preferred. | These solvents are compatible with the catalytic system and the often-sensitive amine substrates. |
| Catalyst Precursor | Use a well-defined palladium(0) source or a reliable precatalyst. | The nature of the active catalyst is crucial for an efficient reaction. |
Frequently Asked Questions (FAQs)
Q1: Which position is most reactive for metal-halogen exchange (lithiation)?
A1: The bromine at the C3 position is the most likely site for metal-halogen exchange using reagents like n-butyllithium or isopropylmagnesium chloride. This is due to the greater lability of the C-Br bond compared to the C-F bond and the directing effect of the pyridine nitrogen. However, careful temperature control (typically very low temperatures, e.g., -78 °C) is crucial to prevent side reactions, such as attack at the trifluoromethyl group or other positions on the ring.
Q2: How do the fluorine and trifluoromethyl substituents electronically influence the regioselectivity of reactions?
A2: Both the fluorine at C5 and the trifluoromethyl group at C2 are strongly electron-withdrawing.[11]
-
For Nucleophilic Aromatic Substitution (SNAr): These groups activate the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to them. The C5-F is activated by the C2-CF₃ and the pyridine nitrogen.
-
For Metal-Catalyzed Cross-Coupling: The electron-withdrawing nature of these substituents can make the oxidative addition of the palladium catalyst to the C-Br bond more favorable.
Q3: Can I achieve selective C-H functionalization on this molecule?
A3: Direct C-H functionalization of this molecule would be challenging due to the presence of the halogen atoms, which are typically more reactive in cross-coupling reactions. However, under specific conditions, C-H activation could potentially occur. The most acidic proton is likely at the C4 position, influenced by the adjacent electron-withdrawing fluorine and the pyridine nitrogen. Research in the field of pyridine C-H functionalization is rapidly evolving, and new methodologies may enable such transformations.[12][13]
Q4: What is the expected order of reactivity for different cross-coupling reactions at the C3 position?
A4: Generally, the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is high. The relative ease of different couplings can depend on the specific reaction conditions, but a general trend might be: Suzuki-Miyaura ≈ Stille > Buchwald-Hartwig Amination > Sonogashira. This is a generalization, and optimization is always necessary for each specific transformation.
References
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- ResearchGate. (2025, August 6). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.
- ResearchGate. (n.d.). Challenges in the functionalization of pyridines.
- Nakao, Y. (2011). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Synthesis, 2011(19), 3209-3224.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Hoyt, L., & Snieckus, V. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PMC.
- ResearchGate. (2025, August 7). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines.
- ChemRxiv. (n.d.). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation.
- Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9150–9157.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- BenchChem. (n.d.). Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2.
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Infoscience. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.
- ACS Publications. (2020, January 9). Ag/Pd Cocatalyzed Direct Arylation of Fluoroarene Derivatives with Aryl Bromides.
- RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
- RSC Publishing. (n.d.). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates.
- Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ResearchGate. (2025, August 6). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper.
- DiVA. (n.d.). Suzuki reactions in novel liquids.
- The Royal Society of Chemistry. (2016, January 11). Palladium-Catalyzed Direct C−H Arylation of Pyridine N.
- Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions.
- NIH. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines.
- PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- PMC. (n.d.). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions.
- PubMed. (2006, July 12). Catalytic intermolecular direct arylation of perfluorobenzenes.
- Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide.
- Sigma-Aldrich. (n.d.). 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine.
- ResearchGate. (2025, August 7). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone.
- PubMed. (2003, November 26). Regioselectivity in the Stille coupling reactions of 3,5-dibromo-2-pyrone.
- Thermo Fisher Scientific. (n.d.). 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine, 97%.
- ResearchGate. (2026, January 2). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
- The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
- Sigma-Aldrich. (n.d.). 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine.
- PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridin-2-amine.
- MilliporeSigma. (n.d.). 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine AldrichCPR 1262412-30-5.
Sources
- 1. benchchem.com [benchchem.com]
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- 3. hammer.purdue.edu [hammer.purdue.edu]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic intermolecular direct arylation of perfluorobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Metabolic Stability Profile: 3-Fluoro-2-(Trifluoromethyl)pyridine Scaffolds
Topic: Metabolic Stability of 3-Fluoro-2-(Trifluoromethyl)pyridine Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Value
In the landscape of modern medicinal chemistry and agrochemical design, the 3-fluoro-2-(trifluoromethyl)pyridine scaffold represents a "metabolic fortress." This structural motif is engineered to overcome the limitations of traditional phenyl and non-fluorinated pyridine rings, specifically targeting Phase I oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes.
By strategically combining the strong electron-withdrawing nature of the trifluoromethyl group (-CF
Mechanistic Insight: The "Fluorine Fortress" Effect
To understand the superior stability of this scaffold, one must analyze the causality behind its design. Standard pyridine rings are susceptible to N-oxidation and C-oxidation. The 3-fluoro-2-(trifluoromethyl) modification alters this landscape through three primary mechanisms:
-
Electronic Deactivation (The
-Effect): The -CF group at C2 is a powerful electron-withdrawing group (EWG). It significantly lowers the electron density of the pyridine ring (Hammett ). Since CYP450 oxidation is often an electrophilic process, an electron-poor ring is a poor substrate for these enzymes. -
Site-Specific Blocking (Metabolic Switching): The C3 position in pyridines is a common "soft spot" for metabolic hydroxylation. Substituting the C-H bond with a C-F bond (bond energy: ~116 kcal/mol vs. ~99 kcal/mol for C-H) effectively blocks this primary metabolic route.
-
Lipophilicity Modulation: While adding fluorine increases lipophilicity (LogP), which typically correlates with higher metabolic clearance, the specific arrangement of 3-F-2-CF3 prevents the enzyme from acting on this lipophilicity, resulting in a compound that can penetrate membranes but resists degradation.
Visualization: Metabolic Shielding Mechanism
The following diagram illustrates how the 3-F-2-CF3 substitution pattern blocks standard metabolic pathways compared to a phenyl analog.
Figure 1: Comparative metabolic vulnerability. The 3-F-2-CF3 scaffold blocks both C-oxidation (via C-F bond strength and ring deactivation) and mitigates N-oxidation.
Comparative Performance Analysis
The following table synthesizes data from Structure-Activity Relationship (SAR) studies involving fluorinated pyridines and their application in agrochemicals (e.g., Fluopicolide analogs) and pharmaceuticals.
Table 1: Metabolic Stability & Physicochemical Comparison
| Feature | Phenyl Ring | Unsubstituted Pyridine | 3-Fluoro-Pyridine | 3-F-2-(CF |
| Primary Metabolic Liability | High (Aromatic Hydroxylation) | Moderate (N-Oxidation, C-Oxidation) | Low/Moderate (C-Oxidation at other sites) | Very Low (Ring is Deactivated) |
| Electronic State | Electron Rich ( | Electron Deficient ( | Deactivated | Highly Deactivated |
| C-H Bond Strength (C3) | ~110 kcal/mol | ~110 kcal/mol | ~116 kcal/mol (C-F) | ~116 kcal/mol (C-F) |
| In Vitro Intrinsic Clearance (CL | High (>50 µL/min/mg) | Moderate (20-50 µL/min/mg) | Low (<20 µL/min/mg) | Very Low (<10 µL/min/mg) |
| Lipophilicity Impact ( | Reference (0) | -0.6 (More Polar) | -0.5 | +0.8 to +1.2 (Lipophilic) |
| Application Suitability | General Scaffold | Solubilizing Group | Metabolic Blocker | Bioisostere / Metabolic Fortress |
Supporting Evidence:
-
Fluopicolide Data: In metabolic studies of the fungicide Fluopicolide, which contains a chlorinated/trifluoromethyl-pyridine moiety, the pyridine ring was found to be metabolically stable. In contrast, the attached phenyl ring underwent extensive hydroxylation and conjugation. This confirms the "fortress" nature of the halogenated pyridine core [1].
-
SAR Trends: Introduction of -CF
to pyridine rings typically increases half-life ( ) by 2-5 fold compared to methyl analogs due to the blocking of benzylic oxidation and ring deactivation [2].
Experimental Protocol: Microsomal Stability Assay
To empirically verify the stability of a 3-fluoro-2-(trifluoromethyl)pyridine derivative, a standardized Liver Microsome Stability Assay is required. This protocol is designed to be self-validating using internal controls.
Materials & Reagents[2][3]
-
Test Compound: 10 mM stock in DMSO.
-
Microsomes: Pooled Human/Rat Liver Microsomes (HLM/RLM) (20 mg/mL protein concentration).
-
Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Detailed Workflow
Step 1: Preparation Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Pre-warm to 37°C.
Step 2: Incubation (The Reaction)
-
Spike Test Compound to final concentration of 1 µM (keeps [S] <
for linear kinetics). -
Control A (Positive): Testosterone or Verapamil (High Clearance).
-
Control B (Negative): Warfarin or Pyridine-CF3 analog (Low Clearance).
-
Initiate reaction by adding NADPH (1 mM final).
Step 3: Time-Course Sampling
Sample 50 µL aliquots at
Step 4: Quenching & Extraction Immediately transfer aliquots into 150 µL Ice-Cold ACN (with Internal Standard). Vortex for 1 min to precipitate proteins.
Step 5: Analysis Centrifuge at 4,000 rpm for 15 min. Analyze supernatant via LC-MS/MS (MRM mode).
Data Calculation
Plot
Assay Workflow Diagram
Figure 2: Step-by-step workflow for determining intrinsic clearance (
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11159021, Fluopicolide. Retrieved from [Link]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Retrieved from [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
